molecular formula C21H21N3O2S B4684784 N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide

N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide

Cat. No. B4684784
M. Wt: 379.5 g/mol
InChI Key: HJYZGWICENJEME-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide, also known as PPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPH is a hydrazide derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes and transcription factors involved in the inflammatory and tumorigenic pathways. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB, a transcription factor that plays a critical role in the inflammatory response. This compound has also been shown to reduce the levels of glucose and improve insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties can be easily studied using in vitro and in vivo models. However, this compound has some limitations as well. Its low solubility in water and poor bioavailability limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide. One potential area of research is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways that can be modulated by this compound. Additionally, the development of this compound analogs with improved pharmacological properties is an area of active research.

Scientific Research Applications

N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been studied for its potential use in the treatment of cancer, diabetes, and other inflammatory diseases.

properties

IUPAC Name

N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-7-17-11-13-20(14-12-17)27(25,26)24-23-21(18-8-4-3-5-9-18)19-10-6-15-22-16-19/h3-6,8-16,24H,2,7H2,1H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYZGWICENJEME-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide
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N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide
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N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide
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N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide
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N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide
Reactant of Route 6
N'-[phenyl(3-pyridinyl)methylene]-4-propylbenzenesulfonohydrazide

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